2-(1-Methylpiperidin-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
ICCSVUNAPBXYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methylpiperidin 4 Yl Propanoic Acid
De Novo Synthesis Strategies for the Piperidine (B6355638) Core with Propanoic Acid Incorporation
De novo synthesis refers to the construction of a complex molecule from simpler starting materials. numberanalytics.comwikipedia.org In this context, it involves the formation of the piperidine ring itself as a key part of the synthetic sequence.
The formation of the piperidine ring is a cornerstone of many synthetic routes. Several intramolecular cyclization methods are employed to construct this key heterocyclic scaffold. nih.gov One of the most common approaches involves the Dieckmann condensation, which is particularly useful for preparing 4-piperidone (B1582916) intermediates. dtic.mil This reaction typically involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of a 1-methyl-4-piperidone (B142233) precursor, this could involve the reaction of methylamine (B109427) with two equivalents of an acrylate (B77674) derivative, followed by cyclization, hydrolysis, and decarboxylation.
Another significant strategy is the reduction of pyridine (B92270) derivatives. Substituted pyridines can be hydrogenated using various catalysts, such as Raney Nickel, platinum, or rhodium, to yield the corresponding piperidine. nih.govdtic.mil This method allows for the establishment of substituents on the ring prior to the reduction step. More advanced methods, such as metal-catalyzed intramolecular cyclizations, have also been developed, offering high efficiency and control over the ring-forming process. nih.gov
| Reaction Type | Typical Precursors | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Dieckmann Condensation | Diesters derived from a primary amine and acrylates | β-keto ester, 4-piperidone | Well-established, good for 4-substituted piperidines | dtic.mil |
| Pyridine Reduction | Substituted pyridines | Substituted piperidine | Precursors are often commercially available | nih.govdtic.mil |
| Reductive Amination (Intramolecular) | Amino-dialdehydes or amino-diketones | Piperidine | Forms C-N bond and cyclizes in one cascade | nih.gov |
Once a suitable piperidine intermediate, such as 1-methyl-4-piperidone, is formed, the next critical step is the introduction of the 2-propanoic acid side chain at the 4-position. A common method to achieve this is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) olefination. Reacting 1-methyl-4-piperidone with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (B24862) would generate an α,β-unsaturated ester. Subsequent conjugate addition of a methyl group (using an organocuprate reagent) followed by reduction of the double bond and hydrolysis of the ester would yield the target acid.
Alternatively, a Reformatsky reaction using ethyl 2-bromopropionate and activated zinc with 1-methyl-4-piperidone would form a β-hydroxy ester. This intermediate can then be dehydrated to the α,β-unsaturated ester, which is subsequently reduced (e.g., via catalytic hydrogenation) to the saturated propanoate ester. The final step would be hydrolysis to the carboxylic acid.
Another pathway involves the alkylation of a precursor like ethyl (1-methylpiperidin-4-yl)acetate. Deprotonation at the α-carbon with a strong base (e.g., lithium diisopropylamide, LDA) followed by reaction with a methylating agent such as methyl iodide would introduce the required methyl group, forming ethyl 2-(1-methylpiperidin-4-yl)propanoate, the direct precursor to the final product.
If the synthetic strategy begins with an unprotected piperidine nitrogen, the N-methylation step is typically performed towards the end of the sequence. A widely used method is reductive amination. mdpi.com This involves treating the secondary amine (e.g., a 2-(piperidin-4-yl)propanoic acid ester) with formaldehyde (B43269) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and effective reagent for this transformation. Another classic method is the Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid to achieve methylation. Direct alkylation with methyl iodide is also possible, though it carries the risk of over-alkylation to form a quaternary ammonium (B1175870) salt. google.com
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination | Formaldehyde, NaBH(OAc)3 or NaBH4 | Mild, neutral or slightly acidic pH | High selectivity, avoids over-alkylation | mdpi.com |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heated | Classic, high-yielding method | - |
| Direct Alkylation | Methyl iodide (CH3I) or Dimethyl sulfate (B86663) ((CH3)2SO4) | Base (e.g., K2CO3), polar solvent | Simple procedure | google.com |
Approaches via Functional Group Interconversions on Precursor Molecules
These strategies commence with a pre-formed, suitably substituted piperidine ring and focus on modifying existing functional groups to arrive at the final product.
A very common final step in the synthesis of 2-(1-Methylpiperidin-4-yl)propanoic acid is the hydrolysis of a corresponding precursor, typically an ester or a nitrile.
The hydrolysis of an ester, such as methyl or ethyl 2-(1-methylpiperidin-4-yl)propanoate, is the most frequent approach. This transformation, known as saponification, is usually accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org The reaction is typically irreversible and proceeds to completion, yielding the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product. chemguide.co.uknih.gov Acid-catalyzed hydrolysis is also possible but is often slower and reversible. libretexts.org
Alternatively, if the precursor is 2-(1-methylpiperidin-4-yl)propanenitrile, hydrolysis can be carried out under either strong acidic or basic conditions, generally requiring more vigorous heating and longer reaction times than ester hydrolysis.
| Precursor | Method | Typical Reagents | Key Features | Reference |
|---|---|---|---|---|
| Ester | Saponification (Basic Hydrolysis) | NaOH or KOH in H2O/Alcohol | Irreversible, high yield, common | chemguide.co.uklibretexts.org |
| Ester | Acid-Catalyzed Hydrolysis | Dilute H2SO4 or HCl in excess H2O | Reversible, requires excess water | libretexts.org |
| Nitrile | Acid or Basic Hydrolysis | Concentrated HCl or NaOH solution | Often requires harsher conditions (heat) | - |
An alternative strategy involves starting with a commercially available or readily synthesized pyridine derivative, such as 4-ethylpyridine. The side chain can be elaborated first; for example, deprotonation of the ethyl group's α-position followed by carboxylation could install a propanoic acid moiety. The subsequent key step would be the catalytic hydrogenation of the pyridine ring to a piperidine ring. Finally, N-methylation, as described previously, would furnish the target compound. This approach leverages the well-developed chemistry of pyridines to install the necessary side chain before constructing the saturated heterocyclic core.
Asymmetric Synthesis Routes for Enantiopure this compound
The creation of a single, desired enantiomer of this compound is paramount, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis, which directly produces a chiral product from a prochiral precursor, is a highly efficient approach to this end. This can be broadly categorized into methods employing chiral auxiliaries and catalytic asymmetric techniques.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. nih.gov A common strategy involves the use of oxazolidinones as chiral auxiliaries. For instance, an N-acyl oxazolidinone can be prepared and then subjected to diastereoselective alkylation to introduce the piperidine moiety.
Catalytic asymmetric synthesis offers an alternative, often more atom-economical, approach. This involves the use of a chiral catalyst to influence the stereoselectivity of the reaction. While specific catalytic asymmetric methods for this compound are not extensively documented, related transformations provide insight into potential routes. For example, asymmetric hydrogenation or alkylation of a suitable prochiral precursor containing the piperidine ring could be achieved using chiral transition metal catalysts.
Table 1: Comparison of Chiral Auxiliary and Catalytic Asymmetric Methods
| Feature | Chiral Auxiliary Method | Catalytic Asymmetric Method |
| Principle | Stoichiometric use of a chiral molecule to direct stereochemistry. | Substoichiometric use of a chiral catalyst to induce enantioselectivity. |
| Advantages | High diastereoselectivities are often achievable; well-established methodologies. | High atom economy; catalyst can be recycled. |
| Disadvantages | Requires additional steps for attachment and removal of the auxiliary; generates stoichiometric chiral waste. | Catalyst development can be challenging; may require optimization of reaction conditions. |
Resolution Techniques for Racemic Mixtures
In cases where a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. wikipedia.org One of the most common methods is diastereomeric salt formation. wikipedia.org This involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid to break the salt.
Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically.
Table 2: Potential Chiral Resolving Agents for this compound
| Resolving Agent | Type | Potential Interaction |
| (+)-Cinchonine | Chiral Amine (Alkaloid) | Forms diastereomeric salts with the carboxylic acid. |
| (-)-Strychnine | Chiral Amine (Alkaloid) | Forms diastereomeric salts with the carboxylic acid. |
| (R)-(+)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with the carboxylic acid. |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with the carboxylic acid. |
Another powerful resolution technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.
Green Chemistry Principles in Synthetic Design and Implementation
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve sustainability. unibo.itresearchgate.net The synthesis of this compound can be made more environmentally benign by adhering to these principles.
Key areas for the application of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic asymmetric methods are generally more atom-economical than those using stoichiometric chiral auxiliaries.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. When chiral auxiliaries are used, those derived from renewable resources and that can be efficiently recovered and reused are preferred.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. researchgate.net This includes both chiral catalysts for asymmetric synthesis and other catalysts to improve reaction efficiency and reduce waste.
Waste Prevention: Designing syntheses to produce minimal waste. This can be achieved through high-yielding reactions and the use of recyclable reagents and catalysts.
For the synthesis of piperidine-containing compounds, green chemistry approaches have focused on developing more efficient and environmentally friendly methods for constructing the piperidine ring itself. While specific green synthetic routes for this compound are not detailed in the literature, the application of these general principles can guide the development of more sustainable manufacturing processes.
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Design synthetic routes with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Favor catalytic asymmetric synthesis over methods employing stoichiometric chiral auxiliaries. |
| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents. |
| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. |
| Safer Solvents and Auxiliaries | Utilize green solvents and recyclable chiral auxiliaries. |
| Design for Energy Efficiency | Optimize reactions to proceed at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Source starting materials from renewable resources where feasible. |
| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employ catalytic methods for key transformations. |
| Design for Degradation | Not directly applicable to the synthesis of a stable pharmaceutical compound. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Advanced NMR techniques are indispensable for the complete structural and conformational assignment of 2-(1-Methylpiperidin-4-yl)propanoic acid. Beyond simple one-dimensional spectra, two-dimensional (2D) and specialized 1D experiments provide through-bond and through-space correlations, offering a comprehensive picture of the molecule's architecture.
While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously establishing the connectivity of the molecule.
COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, the methine proton on the propanoic acid chain (at C2') would show a correlation to the methyl protons at C3'. Similarly, the methine proton at C4 of the piperidine (B6355638) ring would show correlations to the adjacent methylene (B1212753) protons at C3 and C5.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.
HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. Key predicted HMBC correlations for this compound would include:
Correlations from the N-methyl protons to the C2 and C6 carbons of the piperidine ring.
Correlations from the proton at C4 of the piperidine ring to the C2' carbon of the propanoic acid side chain, unequivocally linking the two moieties.
Correlations from the proton at C2' of the propanoic acid to the carboxylic carbon (C1').
A hypothetical data table summarizing the predicted key 2D NMR correlations is presented below.
| Proton (¹H) Position | Predicted ¹H-¹H COSY Correlations | Predicted ¹H-¹³C HMBC Correlations |
| N-CH₃ | - | C2, C6 |
| H-2, H-6 (piperidine) | H-3, H-5 | N-CH₃, C4 |
| H-3, H-5 (piperidine) | H-2, H-6, H-4 | C4, C2, C6 |
| H-4 (piperidine) | H-3, H-5, H-2' | C2, C6, C2', C1' |
| H-2' (propanoic acid) | H-4, H-3' | C4, C1', C3' |
| H-3' (propanoic acid) | H-2' | C2', C1' |
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom within the piperidine ring. Due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, indirect detection methods like ¹H-¹⁵N HMBC are typically employed. researchgate.net
The piperidine ring of this compound is conformationally flexible, likely existing in a rapid equilibrium between two chair conformations. The orientation of the propanoic acid substituent at the C4 position (axial vs. equatorial) and the N-methyl group can be investigated using proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) studies.
Coupling Constants: The magnitude of the ³JHH coupling constants between the methine proton at C4 and the adjacent methylene protons at C3 and C5 can provide insight into the dihedral angles and, consequently, the preferred conformation. Larger coupling constants are generally observed for axial-axial proton relationships compared to axial-equatorial or equatorial-equatorial relationships.
NOE Studies: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space proximities between protons. For this compound, key NOE correlations would be expected between:
The axial protons on C2, C6 and C4, and the axial protons on C3 and C5, confirming a chair conformation.
The N-methyl protons and the axial protons at C2 and C6, which would help to determine the orientation of the methyl group.
The methine proton at C4 and protons on the propanoic acid side chain, providing information about the preferred orientation of the side chain relative to the piperidine ring.
A hypothetical table of expected key NOE correlations for the equatorially substituted conformer is presented below.
| Observed Proton | Expected NOE Correlations |
| H-4 (axial) | H-2ax, H-6ax, H-3ax, H-5ax |
| N-CH₃ (axial) | H-2ax, H-6ax |
| N-CH₃ (equatorial) | H-2eq, H-6eq |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule ([M+H]⁺) of this compound (C₁₀H₁₉NO₂) is 186.1494 u. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.
The fragmentation of this compound is predicted to be dominated by cleavages within the piperidine ring and the propanoic acid side chain. Based on the fragmentation patterns of related piperidine alkaloids and carboxylic acids, the following key fragmentation pathways are anticipated:
Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the COOH group (45 Da) or the loss of CO₂ (44 Da) followed by the loss of a hydrogen radical.
Cleavage of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, often initiated by the nitrogen atom. A prominent fragment would be expected from the alpha-cleavage adjacent to the nitrogen, leading to the loss of the N-methyl group or other parts of the ring.
Loss of the propanoic acid side chain: Cleavage of the bond between the piperidine ring and the propanoic acid side chain would also be a likely fragmentation pathway.
A hypothetical table of predicted major fragment ions in the MS/MS spectrum of protonated this compound is presented below.
| Predicted m/z | Predicted Lost Neutral Fragment | Predicted Fragment Ion Structure |
| 140.1388 | COOH | [M - COOH]⁺ |
| 98.1021 | C₅H₉O₂ | [C₆H₁₂N]⁺ (N-methylpiperidine iminium ion) |
| 84.0813 | C₅H₇O₂ | [C₅H₁₀N]⁺ (Fragment from ring cleavage) |
| 58.0657 | C₇H₁₁O₂ | [C₃H₈N]⁺ (Fragment containing the N-methyl group) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making the resulting spectrum a unique molecular "fingerprint". For this compound, the key functional groups are the carboxylic acid (-COOH), the tertiary amine within the piperidine ring (N-CH₃), and the saturated aliphatic C-H bonds.
The IR spectrum of a carboxylic acid is highly characteristic. docbrown.infodocbrown.info A very broad absorption band is typically observed for the O-H stretching vibration, generally spanning a wide range from 2500 to 3300 cm⁻¹. shout.education This broadening is a direct result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info Another prominent feature is the intense absorption due to the carbonyl (C=O) stretching vibration, which is expected in the region of 1700–1725 cm⁻¹. docbrown.infoshout.education
Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds of the carboxylic acid give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the piperidine ring and alkyl chain often produce stronger signals in the Raman spectrum.
The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) | IR |
| Aliphatic (C-H) | Stretching | 2800 - 3000 | IR, Raman |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 (strong) | IR |
| Aliphatic (C-H) | Bending | 1350 - 1480 | IR |
| Tertiary Amine (C-N) | Stretching | 1000 - 1250 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined.
Should a suitable single crystal of this compound be grown, X-ray crystallographic analysis would yield a wealth of structural data. This includes the determination of the crystal system, the space group, and the dimensions of the unit cell—the fundamental repeating block of the crystal lattice. Most importantly, it provides the exact coordinates of each atom in the molecule.
From these atomic coordinates, precise intramolecular parameters such as bond lengths, bond angles, and torsion angles can be calculated. Furthermore, this technique reveals crucial information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and van der Waals forces. This provides an unambiguous confirmation of the compound's constitution and stereochemistry.
While no published crystal structure for this compound is currently available, the table below lists the key parameters that would be determined from such an analysis.
| Crystallographic Parameter | Description | Value |
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₇NO₂ |
| Formula Weight | The mass of one mole of the compound. | 185.24 g/mol |
| Crystal System | The symmetry classification of the crystal lattice. | Requires experimental data. |
| Space Group | The specific symmetry group of the crystal. | Requires experimental data. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms). | Requires experimental data. |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges (in degrees). | Requires experimental data. |
| Volume (V) | The volume of the unit cell (in ų). | Requires experimental data. |
| Z | The number of molecules per unit cell. | Requires experimental data. |
Conformational Analysis and Stereochemical Considerations
Conformational Preferences of the Piperidine (B6355638) Ring System
The conformational landscape of the 2-(1-methylpiperidin-4-yl)propanoic acid molecule is largely dictated by the piperidine ring, a six-membered saturated heterocycle. rsc.org The flexibility of this ring system allows it to adopt several conformations to minimize steric and torsional strain.
Chair, Boat, and Twist-Boat Conformations
Like cyclohexane (B81311), the piperidine ring can exist in three primary non-planar conformations: chair, boat, and twist-boat. rsc.org The chair conformation is overwhelmingly the most stable and lowest-energy form for piperidine and its simple derivatives. wikipedia.org This preference is due to the staggering of all adjacent C-C and C-N bonds, which minimizes torsional strain, and the absence of significant steric clashes.
The boat conformation is a higher-energy state due to eclipsing interactions between hydrogens on four of the ring carbons and a transannular steric interaction (a "bowsprit-flagpole" interaction) between the hydrogens at the C1 and C4 positions. The twist-boat conformation is a slightly more stable intermediate between boat forms, relieving some of the torsional and steric strain. nih.gov However, both boat and twist-boat conformations are significantly less stable than the chair form and typically represent transition states or high-energy intermediates in the ring inversion process. nih.govacs.org
Table 1: Comparison of Piperidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair | 0 (most stable) | All bonds staggered, minimal steric and torsional strain. |
| Twist-Boat | ~5-6 | Reduced torsional and flagpole strain compared to the boat. |
| Boat | ~6-7 | Eclipsing bonds and significant flagpole steric strain. |
Influence of N-Methylation and Propanoic Acid Substituent on Ring Dynamics
The presence of substituents on the piperidine ring significantly influences its conformational equilibrium. In this compound, the key substituents are the methyl group on the nitrogen (N1) and the propanoic acid group at the C4 position.
For N-methylpiperidine, the chair conformation remains the most stable. The N-methyl group can occupy either an axial or an equatorial position. The equatorial conformation is strongly preferred, with an energy difference of approximately 3.16 kcal/mol, which is a greater preference than that observed for a methyl group on a cyclohexane ring. wikipedia.org This preference minimizes steric interactions between the methyl group and the axial hydrogens on the C2 and C6 atoms of the ring.
Similarly, substituents at the C4 position of a piperidine ring also exhibit a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. rsc.orglumenlearning.com A bulky group like the 2-propanoic acid moiety would experience significant steric strain in the axial position. Therefore, it is expected to almost exclusively occupy the equatorial position in the dominant chair conformation.
Considering these factors, the lowest-energy conformation of this compound is predicted to be a chair form where both the N-methyl group and the C4-propanoic acid substituent are in equatorial orientations.
Chirality at the 2-Position of the Propanoic Acid Side Chain
The this compound molecule possesses a stereocenter, leading to the existence of enantiomers. This chirality arises at the carbon atom at the 2-position of the propanoic acid side chain. This carbon is bonded to four different groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
A carboxylic acid group (-COOH)
The 1-methylpiperidin-4-yl group
The presence of this chiral center means the molecule is not superimposable on its mirror image, resulting in two enantiomers, designated as (R)- and (S)-2-(1-methylpiperidin-4-yl)propanoic acid. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Enantiomeric Purity Assessment Methods
Determining the enantiomeric excess (ee) or purity of a sample of this compound is crucial in stereoselective synthesis and analysis. While specific methods for this compound are not detailed in the literature, several standard techniques are widely applicable to chiral carboxylic acids.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating enantiomers. nih.govchromatographyonline.com The chiral analyte is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation. chromatographyonline.comchiralpedia.com
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, this method can be used for volatile compounds. The carboxylic acid typically requires derivatization (e.g., conversion to a methyl ester) to increase its volatility before analysis on a chiral GC column.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of the racemic or scalemic analyte. acs.orgnih.govacs.org The CSA forms fast-equilibrating, non-covalent diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes exist in different magnetic environments, causing separate, distinguishable signals for each enantiomer in the ¹H or ¹³C NMR spectrum, allowing for quantification. acs.orgrsc.org
Table 2: Methods for Enantiomeric Purity Assessment
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. chromatographyonline.com | High resolution, widely applicable, both analytical and preparative scale. | Requires specialized and often expensive chiral columns. |
| Chiral GC | Separation on a chiral stationary phase in the gas phase. | Excellent separation efficiency for volatile compounds. | Often requires derivatization of the analyte. |
| NMR with CSAs | Formation of diastereomeric complexes leading to distinct NMR signals. nih.gov | Rapid analysis, no physical separation needed, small sample size. acs.org | Requires a suitable chiral solvating agent, resolution can be concentration and temperature dependent. |
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies
ORD and CD are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with polarized light. scribd.com These methods are powerful tools for determining the absolute configuration (R or S) and studying the conformational properties of chiral molecules. kud.ac.in
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.in
Circular Dichroism (CD): This technique measures the difference in absorption between left and right circularly polarized light as a function of wavelength. scribd.com
For this compound, the carboxylic acid group (-COOH) acts as a chromophore that absorbs UV light. In a chiral environment, this absorption gives rise to a phenomenon known as the Cotton effect , which is a characteristic change in the ORD and/or CD spectrum in the vicinity of the absorption band. bhu.ac.injasco-global.com The sign (positive or negative) and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. jasco-global.com
By comparing the experimental ORD or CD spectrum of an enantiomer of this compound with spectra predicted from computational models or with spectra of related compounds of known configuration, the absolute stereochemistry of the chiral center can be assigned. scribd.com Furthermore, since chiroptical spectra are highly sensitive to the three-dimensional structure of a molecule, CD studies can provide valuable information on conformational changes or equilibria. jasco-global.compnas.org
Intramolecular Interactions and Their Impact on Conformation
The three-dimensional structure of this compound can be further influenced by non-covalent intramolecular interactions, particularly hydrogen bonding. The molecule contains a hydrogen bond donor (the hydroxyl proton of the carboxylic acid) and two potential hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid and the tertiary nitrogen of the piperidine ring).
A plausible and significant interaction is the formation of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and the lone pair of electrons on the piperidine nitrogen. This would result in the formation of a pseudo-cyclic structure, constraining the rotation of the propanoic acid side chain relative to the piperidine ring.
The formation of such a hydrogen bond would depend on several factors, including the solvent environment and the relative orientation of the functional groups. In non-polar solvents, intramolecular hydrogen bonding is often favored. acs.org This interaction, if present, would stabilize specific rotamers of the side chain and could potentially induce minor distortions in the preferred chair conformation of the piperidine ring. The strength and presence of this interaction could be investigated using spectroscopic methods, such as FT-IR (by observing a shift in the O-H stretching frequency) or NMR spectroscopy, as well as by computational modeling. mdpi.comdntb.gov.ua
Chemical Reactivity and Derivatization Studies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for numerous chemical modifications, including esterification, amidation, reduction, and conversion to acid halides for subsequent coupling reactions.
Esterification: 2-(1-Methylpiperidin-4-yl)propanoic acid can undergo esterification with various alcohols under acidic conditions, typically using a strong acid catalyst like sulfuric acid. chemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the compound's physicochemical properties, such as lipophilicity and volatility.
Table 1: Representative Esterification Reactions
| Reactant | Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄, heat | Methyl 2-(1-methylpiperidin-4-yl)propanoate |
| Ethanol | HCl (gas), heat | Ethyl 2-(1-methylpiperidin-4-yl)propanoate |
| Isopropanol | H₂SO₄, heat | Isopropyl 2-(1-methylpiperidin-4-yl)propanoate |
This table presents expected products based on general esterification principles.
Amidation: The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation often requires the use of coupling agents, such as N,N'-carbonyldiimidazole (CDI) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. sci-hub.sejackwestin.comnih.gov The reaction involves the formation of a more reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. sci-hub.se The resulting amides are generally more stable than the corresponding esters.
Table 2: Common Coupling Agents for Amidation
| Coupling Agent | Byproduct | Key Features |
|---|---|---|
| N,N'-Carbonyldiimidazole (CDI) | Imidazole | Forms a reactive imidazolide (B1226674) intermediate. sci-hub.se |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | DCU is a precipitate, facilitating removal. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
This table summarizes common reagents used for amidation reactions.
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(1-methylpiperidin-4-yl)propan-1-ol. This reduction typically requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. chemguide.co.uksavemyexams.comdocbrown.info Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly. docbrown.infonih.gov
The reaction proceeds in two conceptual stages: an initial reduction to the aldehyde, which is then immediately further reduced to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH₄. chemguide.co.uklibretexts.org
The resulting primary alcohol, 2-(1-methylpiperidin-4-yl)propan-1-ol, is itself a versatile intermediate for further chemical modifications. For instance, it can undergo oxidation back to the aldehyde using milder oxidizing agents, or it can be converted to alkyl halides or other functional groups through various substitution reactions.
For enhanced reactivity in nucleophilic acyl substitution reactions, this compound can be converted into its corresponding acid halide, most commonly an acid chloride. wikipedia.org This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org The resulting 2-(1-methylpiperidin-4-yl)propanoyl chloride is a highly reactive intermediate.
These acid halides are valuable precursors for a variety of coupling reactions. They react readily with:
Alcohols to form esters, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org
Amines to form amides, a reaction that is generally faster and higher yielding than direct amidation of the carboxylic acid. libretexts.org
Organometallic reagents , such as Grignard reagents, which can add twice to form tertiary alcohols, or Gilman reagents (lithium dialkylcuprates), which can be used to form ketones. youtube.com
Furthermore, the carboxylic acid or its derivatives can potentially participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, although this typically involves conversion to a different functional group first. frontiersin.org
Transformations at the Piperidine (B6355638) Nitrogen Atom
The tertiary nitrogen atom within the 1-methylpiperidine (B42303) ring is nucleophilic and basic, making it a site for chemical modification.
The piperidine nitrogen can react with alkyl halides, such as methyl iodide, to undergo quaternization. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. mdpi.com This transformation introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's polarity, solubility, and biological properties. The product of reacting this compound with methyl iodide would be 1,1-dimethyl-4-(1-carboxyethyl)piperidin-1-ium iodide. The reaction conditions, such as solvent and temperature, can influence the reaction rate. mdpi.com
The tertiary nitrogen of the piperidine ring can be oxidized to form an N-oxide, 2-(1-methyl-1-oxidopiperidin-4-yl)propanoic acid. This oxidation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), or Oxone®. orgsyn.org The introduction of the N-oxide functionality increases the polarity of the molecule and can serve as a strategy to modulate its pharmacokinetic properties. nih.gov Heterocyclic N-oxides have been recognized as a class of compounds with diverse biological activities. nih.gov
Chemical Modifications of the Piperidine Ring (e.g., Oxidation, Halogenation, Hydrogenation)
The saturated heterocyclic core of this compound, the N-methylpiperidine ring, is subject to several chemical modifications that can introduce new functionalities or alter its fundamental structure.
Oxidation: The tertiary amine within the piperidine ring is a primary site for oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxide. This transformation converts the basic nitrogen into a more polar, non-basic functional group, which can alter the compound's physical and biological properties.
Furthermore, oxidation can occur on the carbon atoms adjacent (alpha) to the nitrogen atom. Reagents like mercury(II)-EDTA have been shown to oxidize N-methylpiperidine derivatives to the corresponding lactams. researchgate.net This reaction proceeds through the formation of an iminium ion intermediate, which is then further oxidized. For this compound, this could potentially lead to the formation of a carbonyl group at either the C2 or C6 position of the piperidine ring. Additionally, hypervalent iodine reagents can be employed to directly functionalize the α-position of N-protected piperidines. nih.gov
Halogenation: Direct halogenation of the piperidine ring can be achieved under specific conditions. Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator like AIBN, can introduce a bromine atom onto the ring, likely at a position alpha to the nitrogen. nih.gov This reaction proceeds via a free-radical mechanism and can provide a handle for further synthetic modifications.
Hydrogenation: The piperidine ring in this compound is already a fully saturated heterocycle. Therefore, it is not susceptible to further hydrogenation under standard catalytic conditions (e.g., H₂, Pd/C). Such reactions are typically employed for the reduction of unsaturated precursors like pyridines to form piperidines. dicp.ac.cnacs.orgacs.orgnih.gov Under harsh conditions, hydrogenolysis, which involves the cleavage of C-N bonds and ring-opening, could potentially occur, but this represents a degradation of the core structure rather than a functional modification. scholaris.ca
The table below summarizes the potential chemical modifications of the piperidine ring based on the reactivity of similar compounds.
| Modification Type | Potential Reagents | Expected Product(s) | Notes |
| N-Oxidation | H₂O₂, m-CPBA | 2-(1-Methyl-1-oxidopiperidin-4-yl)propanoic acid | Converts the tertiary amine to an N-oxide. google.com |
| C-Oxidation (Lactam formation) | Hg(II)-EDTA | 2-(1-Methyl-6-oxopiperidin-4-yl)propanoic acid and/or 2-(1-Methyl-2-oxopiperidin-4-yl)propanoic acid | Oxidation occurs at the carbon alpha to the ring nitrogen. researchgate.net |
| Radical Halogenation | NBS, AIBN | 2-(2-Bromo-1-methylpiperidin-4-yl)propanoic acid | Introduces a halogen atom, providing a site for further functionalization. nih.gov |
Cycloaddition and Condensation Reactions Utilizing the Compound as a Building Block
The presence of a carboxylic acid group makes this compound a valuable building block for constructing larger molecules through various coupling reactions, particularly condensation reactions.
Cycloaddition Reactions: There is limited specific information in the scientific literature detailing the use of this compound as a dienophile or dipolarophile in cycloaddition reactions. Typically, cycloaddition strategies are employed to construct the piperidine ring itself rather than using a pre-formed piperidine as a starting component for such reactions. nih.goviupac.org
Condensation Reactions: The carboxylic acid moiety is the primary site for condensation reactions. By activating the carboxyl group, this compound can be readily coupled with a wide range of nucleophiles.
Amide Bond Formation: One of the most common applications is the formation of amides. Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, the propanoic acid can be condensed with primary or secondary amines to form the corresponding amides. This reaction is fundamental in medicinal chemistry for linking the piperidine core to other pharmacophoric groups.
Ester Formation: Similarly, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, followed by reaction with an alcohol.
Other Condensations: The activated carboxylic acid can also react with other nucleophiles. For instance, reaction with hydrazine (B178648) can produce the corresponding hydrazide, which can serve as a precursor for synthesizing other heterocyclic systems like oxadiazoles. nih.gov
These condensation reactions underscore the utility of this compound as a scaffold in the synthesis of more complex molecules with potential applications in various fields of chemical research.
The following table outlines potential condensation reactions for this compound.
| Reaction Type | Coupling Partner | Typical Reagents/Conditions | Product Type |
| Amide Formation | Primary/Secondary Amine (R-NH₂) | EDC, HOBt, or DCC | N-Substituted 2-(1-methylpiperidin-4-yl)propanamide |
| Ester Formation | Alcohol (R-OH) | H⁺ (catalytic), heat or SOCl₂, then R-OH | Alkyl 2-(1-methylpiperidin-4-yl)propanoate |
| Hydrazide Formation | Hydrazine (N₂H₄) | Activation (e.g., as ester), then N₂H₄ | 2-(1-Methylpiperidin-4-yl)propanehydrazide |
Computational Chemistry and Theoretical Modeling of 2 1 Methylpiperidin 4 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Following a comprehensive search of available scientific literature and databases, no specific studies detailing the quantum chemical calculations for the electronic structure and energetics of 2-(1-methylpiperidin-4-yl)propanoic acid were found. Therefore, detailed research findings and data tables for the following subsections cannot be provided at this time.
Density Functional Theory (DFT) Studies for Ground State Geometries and Vibrational Frequencies
No published research could be located that has utilized Density Functional Theory (DFT) to determine the ground state geometries and vibrational frequencies of this compound. Such studies would typically provide optimized molecular structures, bond lengths, bond angles, and calculated vibrational spectra (e.g., IR and Raman), which are essential for the structural elucidation and characterization of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. It involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and reactivity.
Electrostatic Potential Surface (EPS) Analysis
No Electrostatic Potential Surface (EPS) analysis studies for this compound have been reported in the scientific literature. An EPS analysis would map the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting non-covalent interactions and the sites of chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
A search for molecular dynamics (MD) simulation studies on this compound yielded no results. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior in different solvent environments. These simulations provide insights into how the molecule's shape and interactions are influenced by its surroundings.
In Silico Prediction of Reactivity and Reaction Pathways
There is no available research on the in silico prediction of the reactivity and reaction pathways of this compound. Such computational studies would typically employ quantum chemical methods to model potential chemical reactions, determine reaction mechanisms, and calculate activation energies, thereby predicting the most likely transformation products.
Force Field Development and Validation for Molecular Mechanics Studies
No specific force fields have been developed or validated for molecular mechanics studies of this compound in the available literature. The development of a tailored force field is a critical step for conducting accurate and reliable molecular mechanics and molecular dynamics simulations of a novel compound.
Biochemical Interaction Mechanisms in Vitro and in Silico Research Focus
Investigation of Enzyme Binding and Inhibition Mechanisms
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
No structure-activity relationship studies for 2-(1-Methylpiperidin-4-yl)propanoic acid are currently available in the scientific literature.
Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes
There are no published molecular docking or dynamics simulation studies specifically investigating the interaction of this compound with any enzyme.
Receptor-Ligand Interaction Profiling (In Vitro and In Silico)
Binding Affinity Determinations with Isolated Receptors
Data from binding affinity assays for this compound with any isolated receptors are not present in the available scientific literature.
Computational Modeling of Ligand-Receptor Interactions
No computational models describing the interaction between this compound and any biological receptors have been found in published research.
Elucidation of In Vitro Metabolic Pathways
Studies detailing the enzymatic transformations of this compound in cell-free systems or isolated microsomes have not been reported in the scientific literature.
Identification of Biotransformation Products
Currently, there is a lack of specific published research that definitively identifies the biotransformation products of this compound through in vitro studies. Metabolic processes for compounds containing a piperidine (B6355638) ring and a carboxylic acid moiety often involve several key reactions.
Potential metabolic pathways for a compound with this structure could theoretically include:
N-dealkylation: The removal of the methyl group from the piperidine nitrogen.
Oxidation: Hydroxylation of the piperidine ring or the alkyl chain.
Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid, a common pathway for increasing water solubility and facilitating excretion. admescope.com
It is important to note that without specific experimental data, the exact metabolites of this compound have not been confirmed. The table below illustrates hypothetical biotransformation products based on common metabolic reactions for structurally related compounds.
| Hypothetical Metabolite | Metabolic Reaction | Potential Change in Properties |
| 2-(Piperidin-4-yl)propanoic acid | N-Demethylation | Increased polarity |
| 2-(1-Methyl-1-oxido-piperidin-4-yl)propanoic acid | N-Oxidation | Increased polarity |
| Hydroxylated derivatives | Ring or chain hydroxylation | Increased polarity, potential for further conjugation |
| Glucuronide conjugate | Glucuronidation of the carboxylic acid | Significantly increased water solubility for excretion |
This table is for illustrative purposes only and is based on general metabolic pathways. The actual metabolites of this compound need to be confirmed through experimental studies.
Characterization of Enzymes Involved in In Vitro Metabolism
The specific enzymes responsible for the metabolism of this compound have not been explicitly identified in the available scientific literature. Generally, the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is responsible for the phase I metabolism of a vast number of compounds. mdpi.com
In silico prediction tools can suggest which CYP isoforms are most likely to interact with a specific compound. researchgate.net For a molecule like this compound, isoforms such as CYP3A4, CYP2D6, and CYP2C9 would be primary candidates for investigation due to their broad substrate specificity. mdpi.com
Phase II metabolism, particularly glucuronidation, is primarily mediated by UDP-glucuronosyltransferases (UGTs). Given the presence of a carboxylic acid group, UGT enzymes would be strongly implicated in the metabolism of this compound. admescope.com
Further research, including in vitro experiments with recombinant human CYP and UGT enzymes, is necessary to definitively characterize the enzymatic pathways involved in the metabolism of this compound. The table below outlines the major enzyme families that are typically investigated in drug metabolism studies.
| Enzyme Family | Metabolic Phase | Common Reactions | Potential Role in Metabolism of this compound |
| Cytochrome P450 (CYP) | Phase I | Oxidation, N-dealkylation | Likely involved in the initial biotransformation of the molecule. |
| Flavin-containing monooxygenases (FMO) | Phase I | N-oxidation | Could be involved in the oxidation of the piperidine nitrogen. |
| UDP-glucuronosyltransferases (UGT) | Phase II | Glucuronidation | Likely responsible for conjugating the carboxylic acid group. |
This table represents a general overview of enzymes involved in drug metabolism and their potential relevance to the specified compound. Specific enzymatic involvement requires experimental validation.
Advanced Analytical Method Development for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of "2-(1-Methylpiperidin-4-yl)propanoic acid" from complex matrices. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like "this compound". Given the presence of a chiral center at the propanoic acid moiety, chiral HPLC is essential for separating its enantiomers.
The separation of enantiomers is typically achieved through two main approaches: direct and indirect. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. For instance, a method for a similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, achieved excellent chiral resolution on a Chiralpak IA column, which is an immobilized amylose-based CSP.
The mobile phase composition is critical for achieving optimal separation. A combination of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol is common in normal-phase chiral chromatography. For reverse-phase separation of related piperidine (B6355638) carboxylic acids, a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid can be employed.
Table 1: Example Chiral HPLC Method Parameters for Piperidine Carboxylic Acid Analogs
| Parameter | Condition | Reference |
| Stationary Phase | Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) | |
| Mobile Phase | n-Hexane:Ethanol (70:30, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detection | UV at 225 nm | |
| Injection Volume | 10 µL |
The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. "this compound" is non-volatile due to its polar carboxylic acid and tertiary amine functional groups. Therefore, chemical derivatization is required prior to GC analysis to increase its volatility and improve its chromatographic properties.
Common derivatization strategies for compounds with carboxylic acid groups include:
Esterification: The carboxylic acid group is converted to a more volatile ester, often a methyl or ethyl ester.
Silylation: The active hydrogen of the carboxyl group is replaced with a silyl group, such as a trimethylsilyl (TMS) group. This is a very common technique for making polar compounds amenable to GC analysis.
For GC analysis, the selection of the derivatization reagent is crucial. The reaction should be rapid, quantitative, and produce a stable derivative. For example, the analysis of a piperidinyl metabolite was successfully performed after derivatization with pentafluorobenzoylchloride (PFBCI), which forms a stable derivative suitable for GC analysis with sensitive detection.
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) |
| Acylating Agents | Pentafluorobenzoyl chloride (PFBCI) | Carboxylic Acid (-COOH), Amines |
| Alkylating Agents | Trimethylsilyldiazomethane (TMS-DAM) | Carboxylic Acid (-COOH) |
Capillary Electrophoresis (CE) is a powerful separation technique that uses an electric field to separate analytes based on their charge-to-size ratio. It offers high efficiency, short analysis times, and requires minimal sample volume, making it an attractive alternative to HPLC for certain applications.
For the enantiomeric separation of "this compound," CE is particularly well-suited. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. Since the target compound contains a basic piperidine nitrogen, it will be positively charged at acidic pH. Using a charged chiral selector, such as sulfated β-cyclodextrin (S-β-CD), can enhance chiral recognition through electrostatic interactions in addition to inclusion complexation.
Key parameters to optimize for chiral CE separations include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. The addition of organic modifiers like methanol to the BGE can also significantly improve resolution.
Coupling Chromatography with Mass Spectrometry (LC-MS, GC-MS) for Enhanced Detection
Coupling chromatographic systems with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high sensitivity and selectivity of mass detection.
For "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for quantification in complex biological matrices. An electrospray ionization (ESI) source is typically used, which is well-suited for polar and ionizable molecules. Given the basic piperidine nitrogen, the compound is expected to ionize efficiently in positive ion mode. A tandem mass spectrometry (MS/MS) setup allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantification mode where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives discussed previously. Electron Impact (EI) is a common ionization technique in GC-MS, which generates reproducible fragmentation patterns that are useful for structural confirmation and identification by matching against spectral libraries. The mass spectrum of the piperidine ring itself shows characteristic fragmentation that can aid in identification.
Spectrophotometric and Spectrofluorometric Assays for Specific Research Contexts
While chromatographic methods are generally preferred for their high specificity, spectrophotometric assays can offer a simpler and more rapid alternative for quantification in less complex samples. These methods typically rely on a chemical reaction that produces a colored or fluorescent product.
For compounds containing a piperidine or piperazine moiety, several spectrophotometric methods have been developed. These are often based on the formation of:
Charge-Transfer Complexes: The lone pair of electrons on the nitrogen atom can interact with electron-acceptor molecules like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form a colored charge-transfer complex that can be quantified by measuring its absorbance.
Ion-Pair Complexes: The protonated piperidine nitrogen can form an ion-pair with an anionic dye, such as bromophenol blue. The resulting complex can be extracted into an organic solvent and measured spectrophotometrically.
Condensation Products: Secondary amines can react with reagents like acetaldehyde and then chloranil to form colored vinylamino-substituted quinones. While "this compound" is a tertiary amine, this principle could be adapted for related precursor molecules or degradation products that contain a secondary amine.
These methods, while useful, may lack the specificity of chromatographic techniques and require careful validation to ensure there is no interference from other components in the sample matrix.
Method Validation for Research Applications (e.g., linearity, accuracy, precision, limit of detection)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications, method validation ensures the reliability, reproducibility, and accuracy of the data generated. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a chiral center at the alpha-position to the carboxylic acid group makes 2-(1-Methylpiperidin-4-yl)propanoic acid a potential candidate for use as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereocontrolled synthesis of complex molecules, particularly pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.
In principle, this compound could be employed in the synthesis of more complex chiral molecules. The carboxylic acid and the tertiary amine of the piperidine (B6355638) ring offer two distinct points for chemical modification, allowing for its incorporation into larger molecular frameworks. The inherent chirality of the molecule could be used to induce stereoselectivity in subsequent reaction steps. However, specific examples or detailed research findings on the successful application of this compound for this purpose are not currently available in published research.
Precursor to Structurally Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The piperidine ring and the propanoic acid side chain of this compound make it a plausible precursor for the synthesis of more complex heterocyclic systems.
Theoretical synthetic pathways could involve:
Intramolecular cyclization reactions: Under appropriate conditions, the carboxylic acid functional group could react with the piperidine nitrogen or a substituent on the ring to form bicyclic or spirocyclic systems.
Multi-component reactions: The compound could participate in reactions involving multiple other reagents to construct elaborate heterocyclic scaffolds in a single step.
Despite these theoretical possibilities, there is a lack of specific studies demonstrating the conversion of this compound into more complex nitrogen-containing heterocycles.
Role in the Synthesis of Probe Molecules for Biochemical Research
Probe molecules are critical tools for studying biological processes. They are often designed with specific functionalities to interact with biological targets and reporters (e.g., fluorescent tags) to enable detection. The structure of this compound contains a piperidine moiety, a common scaffold in bioactive molecules, which could potentially interact with specific biological targets.
The carboxylic acid group provides a convenient handle for attaching reporter groups or linkers for immobilization on solid supports, which are key steps in the synthesis of chemical probes. While the potential exists, there is no documented research on the use of this compound in the development of such biochemical tools.
Potential as a Component in Functional Materials Research (e.g., polymers, catalysts)
The bifunctional nature of this compound suggests it could be a monomer for the synthesis of functional polymers. The carboxylic acid could be used for polymerization reactions, such as the formation of polyesters or polyamides, while the piperidine ring could introduce specific properties like basicity or serve as a coordination site for metal ions.
Furthermore, chiral amines and carboxylic acids are known to act as organocatalysts or as ligands for metal-based catalysts in asymmetric catalysis. The combination of these functionalities in this compound makes it a candidate for exploration in the development of new catalytic systems. However, empirical data and research findings to support these potential applications in functional materials are currently absent from the scientific literature.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter at the alpha-position of the propanoic acid group makes the stereoselective synthesis of 2-(1-Methylpiperidin-4-yl)propanoic acid a primary area for future investigation. While numerous methods exist for the synthesis of substituted piperidines and chiral carboxylic acids individually, the development of integrated and efficient stereoselective routes to this specific compound is a key objective. nih.govresearchgate.net
Future research should focus on asymmetric hydrogenation of a suitable unsaturated precursor, employing chiral catalysts to induce stereoselectivity. nih.govmdpi.com Another promising avenue is the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by their removal. nih.gov Furthermore, enzymatic resolutions or asymmetric Michael additions to a piperidine-containing acceptor could provide elegant and highly selective pathways. nih.govunibo.it The exploration of one-pot multicomponent reactions could also lead to more efficient and atom-economical syntheses. taylorfrancis.com
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium, Ruthenium-based) to selectively hydrogenate an unsaturated precursor, creating the chiral center. mdpi.com | High enantioselectivity, catalytic nature of the process. |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral molecule to guide the stereoselective formation of the chiral center, followed by removal of the auxiliary. nih.gov | Predictable stereochemical outcome, well-established methodology. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | High enantiopurity, environmentally friendly conditions. |
| Asymmetric Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound containing the piperidine (B6355638) moiety, catalyzed by a chiral catalyst. nih.govunibo.it | Formation of C-C bonds with high stereocontrol. |
Deeper Exploration of Specific Chemical Reactivity Profiles
A thorough understanding of the chemical reactivity of this compound is essential for its potential application. Future studies should systematically investigate the reactivity of its constituent functional groups: the carboxylic acid, the tertiary amine of the piperidine ring, and the α-carbon.
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The tertiary amine is expected to exhibit basic properties and can react with acids to form salts. lookchem.comnih.govchemicalbook.com It may also be incompatible with isocyanates, halogenated organics, and peroxides. lookchem.comchemicalbook.com The α-carbon is a key site for potential functionalization. Reactions such as α-halogenation followed by nucleophilic substitution could introduce a variety of functional groups at this position. libretexts.orgmsu.edumsu.eduwikipedia.org The reactivity of the N-methylpiperidine portion as a reactant for C-H bond activation could also be explored. lookchem.comchemicalbook.com
| Functional Group | Potential Reaction | Significance |
| Carboxylic Acid | Esterification, Amidation, Reduction | Creation of derivatives with modified physicochemical properties. |
| Tertiary Amine (Piperidine) | Salt formation, Reaction with electrophiles | Altering solubility and enabling further derivatization. |
| α-Carbon | Halogenation, Alkylation, Aldol-type reactions libretexts.orgmsu.edumsu.edursc.org | Introduction of new functional groups to create diverse analogs. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Future work on this compound should leverage these approaches.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their potential biological activities or physicochemical properties. researchgate.netresearchgate.net Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this molecule with various biological targets, such as enzymes or receptors. researchgate.netnih.govtandfonline.com Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment over time. nih.govrsc.org These computational studies can aid in the rational design of new derivatives with desired properties and help in understanding their mechanism of action at a molecular level. acs.orgacs.orgmalvernpanalytical.com
| Computational Method | Application | Expected Outcome |
| QSAR | Predicting biological activity or properties of derivatives. researchgate.net | Guiding the synthesis of compounds with enhanced activity. |
| Molecular Docking | Simulating the binding of the molecule to biological targets. tandfonline.com | Identification of potential protein targets and binding modes. |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule. rsc.org | Understanding conformational preferences and intermolecular interactions. |
| FEP+ (Free Energy Perturbation) | Predicting the binding affinities of a series of related compounds. acs.orgacs.org | Prioritizing the synthesis of the most promising derivatives. |
Interdisciplinary Applications in Emerging Chemical Sciences
The unique structure of this compound suggests its potential for application in various interdisciplinary fields beyond traditional medicinal chemistry.
In materials science, this compound could serve as a building block for the synthesis of novel polymers or functional materials. Its incorporation into a polymer backbone could introduce specific properties related to its chirality and the presence of the piperidine ring. chemimpex.comnbinno.com In the field of catalysis, derivatives of this molecule could be explored as chiral ligands for asymmetric catalysis, where the piperidine nitrogen and the carboxylic acid group could coordinate to a metal center. chemimpex.com Furthermore, its potential as a molecular probe in chemical biology or as a fragment in the development of new chemical sensors could be investigated. The piperidine scaffold is a common feature in many biologically active compounds, suggesting a broad range of potential applications in drug discovery for various therapeutic areas. nbinno.comencyclopedia.pubresearchgate.net
| Field | Potential Application | Rationale |
| Materials Science | Monomer for functional polymers. chemimpex.comnbinno.com | The bifunctional nature of the molecule could lead to materials with unique properties. |
| Asymmetric Catalysis | Chiral ligand for metal catalysts. chemimpex.com | The combination of a chiral center and coordinating groups could enable stereoselective transformations. |
| Chemical Biology | Molecular probe or fragment for sensor development. | The specific chemical structure could allow for selective interactions with biological systems or analytes. |
| Drug Discovery | Scaffold for the development of new therapeutic agents. encyclopedia.pub | The piperidine motif is a well-established pharmacophore in many drug classes. encyclopedia.pubresearchgate.net |
Q & A
Q. What synthetic strategies are recommended for 2-(1-Methylpiperidin-4-yl)propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A one-step synthesis approach is often preferred for piperidine-propanoic acid derivatives. For example, coupling 1-methylpiperidine-4-carboxylic acid with propanoic acid precursors via amidation or esterification reactions can yield the target compound. Optimize reaction conditions (e.g., pH 4.6 buffer systems as in ) and use catalysts like carbodiimides for efficient coupling. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates. Reference synthetic protocols for structurally related compounds (e.g., poly-tributyltin(IV) derivatives in ) for guidance.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and propanoic acid backbone. Compare chemical shifts with databases like NIST Chemistry WebBook . For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography (e.g., as applied to tributed derivatives in ). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., C₁₃H₁₈O₃ derivatives in ). Cross-validate results with computational models (e.g., PubChem’s InChI/SMILES data ).
Q. What chromatographic conditions are optimal for quantifying this compound in pharmaceutical matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35 v/v), adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate . Detect at 210–254 nm for carboxylic acid moieties. For impurity profiling, reference pharmacopeial guidelines (e.g., EP impurities in ) and validate methods per ICH Q2(R1).
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway predictions for this compound?
- Methodological Answer : Combine in vitro assays (e.g., liver microsomes) with computational tools like PISTACHIO or REAXYS databases to predict phase I/II metabolism . Address discrepancies by cross-referencing experimental metabolite profiles (e.g., hydroxylated derivatives in ) with density functional theory (DFT) calculations (e.g., as in ). Validate using isotopic labeling or tandem MS fragmentation.
Q. What strategies are effective for impurity profiling of this compound under ICH guidelines?
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer : Use molecular docking to assess binding affinity to biological targets (e.g., piperidine receptors ). Calculate logP, pKa, and solubility via software like ACD/Labs or PubChem’s algorithms . Validate predictions experimentally: compare calculated logP (e.g., ~1.2 for C₁₃H₁₈O₃ derivatives ) with shake-flask method results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
